4-Formyl Loratadine

Description

Historical Context and Development

4-Formyl Loratadine emerged as a compound of interest during impurity profiling studies of Loratadine. Early investigations into Loratadine synthesis pathways revealed the formation of multiple byproducts, including this compound, during manufacturing processes. The compound was first isolated and characterized in the early 2000s using advanced chromatographic and spectroscopic techniques, such as reversed-phase HPLC and NMR. Its identification aligned with regulatory demands for rigorous impurity monitoring under guidelines from agencies like the U.S. FDA and European Pharmacopoeia.

| Key Milestones in Development | Year | Source |

|---|---|---|

| Isolation via preparative HPLC | 2003 | |

| Structural characterization using NMR | 2005 | |

| Inclusion in pharmacopeial standards | 2021 |

Significance in Pharmaceutical Chemistry

This compound plays a pivotal role in ensuring the safety and efficacy of Loratadine formulations. Its primary applications include:

- Impurity Profiling : Used as a reference standard to quantify and control impurities during Loratadine production, adhering to thresholds set by regulatory bodies.

- Synthetic Intermediate : Investigated as a potential intermediate in the synthesis of Loratadine analogs, though its reactivity requires careful optimization.

- Regulatory Compliance : Essential for Abbreviated New Drug Application (ANDA) filings, where impurity identification is mandatory.

The compound’s detection at levels as low as 0.05% underscores its importance in maintaining pharmaceutical quality.

Classification and Nomenclature

This compound is systematically classified as follows:

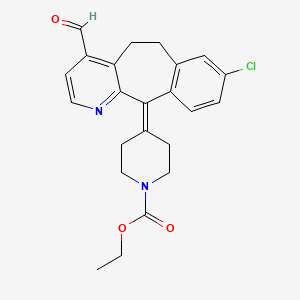

- IUPAC Name : Ethyl 4-(13-chloro-7-formyl-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate.

- Chemical Family : Tricyclic benzocycloheptapyridine derivative.

- Synonyms :

| Molecular Properties | Value |

|---|---|

| Molecular Formula | C₂₃H₂₃ClN₂O₃ |

| Molecular Weight | 410.9 g/mol |

| CAS Registry Number | 1076198-16-7 |

| Key Functional Groups | Formyl, Piperidine |

Relationship to Parent Compound Loratadine

This compound shares structural homology with Loratadine (C₂₂H₂₃ClN₂O₂), differing by the addition of a formyl group (-CHO) at the 4-position of the piperidine ring. This modification alters its physicochemical properties, such as polarity and metabolic stability, rendering it pharmacologically inactive compared to Loratadine.

Structural Comparison :

- Loratadine : Features a carboethoxy group (-COOEt) at the piperidine nitrogen.

- This compound : Replaces the carboethoxy group with a formyl moiety, reducing its binding affinity to histamine H₁ receptors.

The compound’s formation is attributed to incomplete esterification or oxidative side reactions during Loratadine synthesis.

Properties

IUPAC Name |

ethyl 4-(13-chloro-7-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13-14H,2-3,5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKJBTXVGIPIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C=O)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652596 | |

| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-16-7 | |

| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

This compound (PubChem CID: 29980520) has a molecular weight of 410.9 g/mol and features a tricyclic scaffold with a formyl substituent at the 4-position. The compound’s IUPAC name—ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate—highlights its structural complexity, which arises from the fusion of a pyridine ring, a cycloheptane moiety, and a piperidine-carboxylate group.

Synthetic Relevance

The formyl group at position 4 introduces a reactive aldehyde functionality, making this compound a potential intermediate for further derivatization or as a precursor in medicinal chemistry applications. However, its preparation is intrinsically tied to modifications of established Loratadine synthesis pathways, particularly during cyclization or oxidation steps.

Synthesis of Loratadine and Proximity to 4-Formyl Derivatives

Overview of Loratadine Synthesis Routes

Loratadine synthesis typically follows three primary routes, as outlined in patent CN112341433A:

-

Route 1 : Begins with 2-cyano-3-methylpyridine, proceeding through Ritter reaction, m-chlorobenzyl chloride condensation, deprotection, Grignard reaction, cyclization, and ethyl chloroformate substitution.

-

Route 2 : Starts with 8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-one, involving Grignard reaction and ethyl chloroformate condensation.

-

Route 3 : Utilizes 2-cyano-3-methylpyridine with additional steps like hydrolysis, reduction, and Wittig reaction.

Post-Synthetic Modification of Loratadine

Oxidation of Loratadine Derivatives

Patent CN104610225A describes the conversion of Loratadine to Desloratadine via alkaline hydrolysis. While this process focuses on de-ethylation, analogous oxidative conditions could target specific carbon centers in Loratadine’s structure. For instance, selective oxidation of a methyl group adjacent to the pyridine ring (if present) using agents like KMnO₄ or CrO₃ might yield the 4-formyl derivative.

Hypothetical Oxidation Protocol:

-

Substrate : Loratadine or a methyl-substituted analog.

-

Oxidizing Agent : Pyridinium chlorochromate (PCC) in dichloromethane.

-

Conditions : Room temperature, 12–24 hours.

-

Workup : Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization.

Alternative Pathways via Intermediate Functionalization

Formylation During Grignard Reactions

In Step 4 of Route 1 (Grignard reaction), intermediate IV reacts with a Grignard reagent derived from 4-chloro-N-methylpiperidine. Introducing a formyl-containing Grignard reagent (e.g., HCO-Mg-X) at this stage could directly incorporate the aldehyde group into the intermediate, bypassing post-synthetic modifications.

Modified Grignard Reaction Parameters:

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction, which formulates electron-rich aromatic systems, could be applied to a Loratadine precursor. For example, treating a demethylated intermediate with DMF and POCl₃ might install the formyl group at the 4-position.

Proposed Protocol:

-

Substrate : 8-Chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridine.

-

Reagents : DMF (2 equiv), POCl₃ (3 equiv).

-

Conditions : 0°C to room temperature, 6–8 hours.

-

Isolation : Neutralize with NaOH, extract with dichloromethane, and purify via column chromatography.

Challenges and Optimization Strategies

Selectivity and Byproduct Formation

The introduction of a formyl group risks over-oxidation to carboxylic acids or undesired side reactions at other reactive sites. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

4-Formyl Loratadine undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitrating agents in the presence of catalysts.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Formyl Loratadine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its antihistamine properties and potential therapeutic uses in allergic conditions.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

4-Formyl Loratadine exerts its effects by targeting histamine H1 receptors, similar to Loratadine. It acts as a selective inverse agonist, binding to these receptors and preventing histamine from exerting its effects. This results in reduced symptoms of allergic reactions, such as itching, swelling, and redness .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related compounds of other drugs and Loratadine’s own properties:

2.1. Structural Analogs in Other Drug Classes

- Formoterol-related compounds (e.g., Formoterol-related compound A–D) include derivatives with modifications such as amino, hydroxyl, and methoxy groups on phenyl or ethanolamine moieties. These differ significantly from Loratadine’s tricyclic structure but highlight how substitutions (e.g., formyl groups) might influence solubility and receptor binding .

- Ranitidine-related compounds (e.g., nitroacetamide and amino alcohol derivatives) demonstrate how functional groups alter pharmacokinetics.

2.2. Loratadine’s Polymorphic Forms

Loratadine exists in two crystalline forms (Form I and Form II). Form I is preferred for pharmaceutical formulations due to its stability and solubility profile. Modifications like a formyl group could theoretically alter crystallization behavior, impacting bioavailability .

2.3. Pharmacological Comparisons

- Anti-inflammatory activity : Loratadine suppresses TAK1 in the AP-1 pathway, reducing pro-inflammatory genes (MMP1, MMP3, MMP9) and inhibiting c-Jun/c-Fos phosphorylation . A formyl substitution might enhance or interfere with this mechanism.

Key Research Findings

- Loratadine’s anti-inflammatory effects are independent of H1-receptor antagonism and involve AP-1 pathway suppression .

- Polymorphism matters : Form I of Loratadine is industrially preferred, emphasizing the need for stable derivatives like 4-Formyl Loratadine .

- Combination therapies with Loratadine show consistent efficacy, implying that structural analogs must preserve its low interaction profile .

Biological Activity

4-Formyl Loratadine is a derivative of the widely used antihistamine Loratadine, known for its selective action on peripheral H1 histamine receptors. This compound exhibits biological activities that are crucial for understanding its potential therapeutic applications, particularly in the treatment of allergic conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and comparative analysis with similar compounds.

This compound acts primarily as a selective inverse agonist at peripheral histamine H1 receptors. This mechanism inhibits the binding of histamine, thereby reducing allergic reactions and inflammatory responses. The compound also influences several biochemical pathways:

- Histamine Release Inhibition : It inhibits the release of histamine from mast cells and basophils, which are key players in allergic responses.

- Gene Expression Modulation : Research indicates that this compound significantly reduces the expression of pro-inflammatory genes such as MMP1, MMP3, and MMP9, which are involved in tissue remodeling and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolic pathways. Like Loratadine, it is extensively metabolized in the liver through the cytochrome P450 system. Key pharmacokinetic parameters include:

- Metabolism : Primarily converted to desloratadine, which is further metabolized to 3-hydroxydesloratadine.

- Bioavailability : Studies suggest that the bioavailability of this compound may vary based on formulation and route of administration .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar antihistamines:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Loratadine | Selective H1 receptor antagonist | Long-acting, non-sedating |

| Desloratadine | Active metabolite of Loratadine | Higher potency and longer duration |

| Fexofenadine | Non-sedating H1 antagonist | Rapid onset of action |

| Cetirizine | H1 receptor antagonist | Known for effectiveness in treating allergic symptoms |

This compound's formyl group may enhance its pharmacokinetic properties compared to these compounds, potentially improving efficacy or altering interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- In Vitro Studies : Research has shown that this compound effectively blocks histamine H1 receptors in cellular models, contributing to its antihistaminic effects. These studies underscore its potential use in treating allergic conditions .

- Animal Models : Experimental studies indicate that lower doses effectively mitigate allergic reactions without significant adverse effects. However, higher doses may lead to toxicity, highlighting the importance of dosage regulation in therapeutic applications.

- Clinical Implications : The compound's ability to modulate inflammatory responses suggests potential applications beyond allergy treatment, including roles in managing chronic inflammatory conditions .

Q & A

Basic: What are the established synthetic pathways for 4-Formyl Loratadine, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves the formylation of loratadine using reagents like formic acid or dimethylformamide (DMF) under controlled conditions. Key intermediates (e.g., 4-(hydroxymethyl) precursors) are characterized via FTIR spectroscopy (e.g., carbonyl peak at ~1707 cm⁻¹ for formyl groups) and GC-MS to confirm purity (≥74% in optimized protocols). Reaction progress is monitored using cyclic voltammetry to track oxidation steps, with parameters like scan rate (10–130 mV/s) optimized to minimize side products .

Advanced: How can contradictory pharmacokinetic data for this compound in fast-dissolving formulations be resolved?

Methodological Answer:

Discrepancies often arise from variability in dissolution media (e.g., pH, ionic strength) or analytical method sensitivity. To address this:

- Validate HPLC methods with accuracy bias <2.0% and %RSD <2.0% for precision .

- Use in vitro-in vivo correlation (IVIVC) models to compare dissolution profiles with bioavailability studies in animal models (e.g., rodent pharmacokinetics).

- Adjust formulation variables (e.g., polymer ratios in sublingual films) and re-test using design of experiments (DoE) to isolate critical factors .

Basic: What standard assays are used to quantify this compound in complex matrices?

Methodological Answer:

- Reverse-phase HPLC with UV detection (λ = 248 nm) is standard, using C18 columns and isocratic elution (e.g., acetonitrile:phosphate buffer).

- LC-MS/MS improves specificity for low-concentration samples (e.g., plasma). Calibration curves are validated for linearity (R² >0.998) across 0.1–50 µg/mL .

- For preservative interference (e.g., parabens), employ chromatographic separation with adjusted mobile phase polarity .

Advanced: How do molecular modifications of this compound impact its antimicrobial efficacy against MRSA?

Methodological Answer:

- Use RNA-seq to compare gene expression profiles (e.g., DEGs related to bacterial persisters) in MRSA treated with this compound vs. parent compounds. Prioritize hub genes (e.g., S24, S25) via GO and KEGG pathway analysis .

- Validate findings with in vivo models (e.g., C. elegans survival assays) under controlled infection conditions.

- Perform docking studies to assess formyl group interactions with bacterial targets (e.g., penicillin-binding proteins) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- FTIR : Confirm formyl group presence via carbonyl stretch (~1700 cm⁻¹) and absence of hydroxyl peaks (~3132 cm⁻¹) from precursors .

- NMR : Assign proton signals (e.g., formyl proton at δ 9.8–10.2 ppm) and verify purity via integration ratios.

- XRD : Analyze crystallinity, which impacts solubility and stability in formulations .

Advanced: How can researchers optimize electrochemical parameters for synthesizing this compound derivatives?

Methodological Answer:

- Conduct cyclic voltammetry at varying scan rates (10–130 mV/s) to identify oxidation/reduction potentials.

- Use Tafel plots to determine charge-transfer kinetics and optimize electrode materials (e.g., Pt–Pd bimetallic clusters on polypyrrole-modified ITO) .

- Validate product yield via GC-MS and correlate with electrochemical data to establish predictive models.

Basic: What are the critical variables in designing in vitro release studies for this compound formulations?

Methodological Answer:

- Dissolution media : Simulate physiological conditions (e.g., pH 6.8 for intestinal fluid).

- Apparatus selection : USP Type II (paddle) vs. Type IV (flow-through cell) for sink conditions.

- Sampling intervals : Collect at 5, 10, 15, 30, 60 mins and analyze via validated HPLC .

Advanced: How should researchers address variability in this compound’s stability under different storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to track degradation products.

- Use Arrhenius modeling to predict shelf life.

- For light-sensitive samples, employ amber glass vials and validate packaging via ICH Q1B photostability guidelines .

Basic: What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer:

- Fit data to logistic regression models (e.g., IC₅₀ calculations) using software like GraphPad Prism.

- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., cytotoxicity across cell lines).

- Report uncertainties via 95% confidence intervals and effect sizes .

Advanced: How can conflicting RNA-seq and RT-qPCR data in this compound mechanistic studies be reconciled?

Methodological Answer:

- Re-analyze RNA-seq raw data (S4–S9) with DESeq2 or edgeR to adjust for batch effects or normalization errors.

- Validate top DEGs (e.g., ≥2-fold change) via RT-qPCR using ≥3 reference genes (e.g., GAPDH, ACTB) and ΔΔCt method .

- Perform pathway enrichment analysis to contextualize discrepancies (e.g., compensatory mechanisms in untreated controls).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.